molecular formula C11H14BrFN2 B8150062 2-Bromo-3-fluoro-6-(piperidin-1-ylmethyl)pyridine

2-Bromo-3-fluoro-6-(piperidin-1-ylmethyl)pyridine

Cat. No.: B8150062
M. Wt: 273.14 g/mol
InChI Key: SYINYQQTSMDFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-6-(piperidin-1-ylmethyl)pyridine is a heterocyclic organic compound that contains a bromine atom, a fluorine atom, and a piperidinylmethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-6-(piperidin-1-ylmethyl)pyridine typically involves the introduction of the bromine and fluorine atoms onto the pyridine ring, followed by the attachment of the piperidinylmethyl group. One common method involves the reaction of 3-fluoro-2-nitropyridine with a brominating agent such as N-bromosuccinimide (NBS) to form 2-bromo-3-fluoro-2-nitropyridine. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with piperidine and formaldehyde to introduce the piperidinylmethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-(piperidin-1-ylmethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-6-(piperidin-1-ylmethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-(piperidin-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-6-(piperidin-1-ylmethyl)pyridine is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-3-fluoro-6-(piperidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2/c12-11-10(13)5-4-9(14-11)8-15-6-2-1-3-7-15/h4-5H,1-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYINYQQTSMDFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.